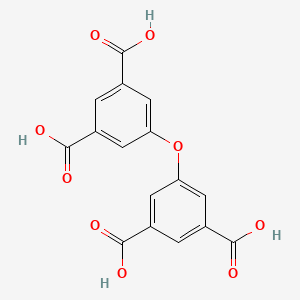
5,5'-Oxydiisophthalic acid
Overview
Description
5,5’-Oxydiisophthalic acid is an organic compound with the molecular formula C16H10O9. It is a dicarboxylic acid derivative, characterized by the presence of two carboxyl groups attached to a benzene ring, which are connected by an ether linkage. This compound is known for its applications in the synthesis of metal-organic frameworks (MOFs) and other advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Oxydiisophthalic acid typically involves the oxidation of appropriate precursor compounds. One common method includes the use of oxygen and a platinum catalyst in an alkaline medium. For instance, a dialdehyde precursor can be converted to the dicarboxylic acid using oxygen (1 atm) and 5% platinum on carbon (Pt/C) catalyst in 1.5 M aqueous sodium hydroxide at room temperature, achieving a high yield .
Industrial Production Methods
Industrial production methods for 5,5’-Oxydiisophthalic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of robust catalytic systems and optimized reaction conditions to ensure high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5,5’-Oxydiisophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: The carboxyl groups can participate in substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Oxygen, platinum on carbon (Pt/C) catalyst, and alkaline conditions.
Reduction: Hydrogen gas and a suitable reducing catalyst.
Substitution: Alcohols or amines in the presence of dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Higher oxidation state products.
Reduction: Alcohol derivatives.
Substitution: Esters, amides, and other substituted products.
Scientific Research Applications
5,5’-Oxydiisophthalic acid is widely used in scientific research, particularly in the field of materials science. Some notable applications include:
Metal-Organic Frameworks (MOFs): It serves as a linker in the synthesis of MOFs, which are used for gas storage, separation, and catalysis.
Photocatalysis: MOFs containing 5,5’-Oxydiisophthalic acid have been employed as photocatalysts for the degradation of environmental pollutants like nitrophenols.
Drug Delivery: The compound is used in the development of drug delivery systems due to its ability to form stable and biocompatible structures.
Mechanism of Action
The mechanism of action of 5,5’-Oxydiisophthalic acid in its applications is primarily based on its ability to form stable coordination complexes with metal ions. In MOFs, the carboxyl groups of the acid coordinate with metal ions to form a porous framework. This framework can adsorb and interact with various molecules, facilitating processes like catalysis and pollutant degradation .
Comparison with Similar Compounds
Similar Compounds
Terephthalic acid: Another dicarboxylic acid used in the production of polyesters and MOFs.
Isophthalic acid: Similar in structure but lacks the ether linkage present in 5,5’-Oxydiisophthalic acid.
Phthalic acid: A related compound with carboxyl groups in the ortho position.
Uniqueness
5,5’-Oxydiisophthalic acid is unique due to its ether linkage, which imparts distinct chemical properties and reactivity. This structural feature allows it to form more flexible and diverse coordination complexes compared to other dicarboxylic acids .
Properties
IUPAC Name |
5-(3,5-dicarboxyphenoxy)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O9/c17-13(18)7-1-8(14(19)20)4-11(3-7)25-12-5-9(15(21)22)2-10(6-12)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEQZLBNBUVWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2,4,5-tris(4-carboxyphenyl)-3,6-dimethylphenyl]benzoic acid](/img/structure/B8244231.png)

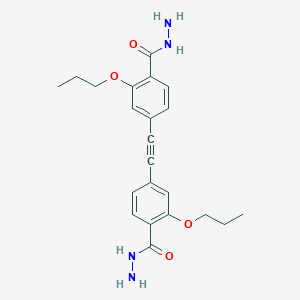
![2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole](/img/structure/B8244249.png)
![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3-carboxylic acid))](/img/structure/B8244255.png)

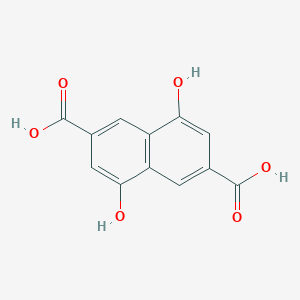

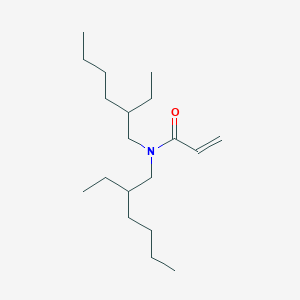

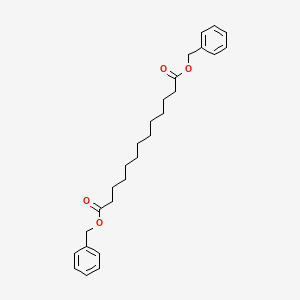


![6-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B8244301.png)
